molecular formula C8H8BrNO3 B12843547 4-Amino-3-bromo-5-methoxybenzoic acid

4-Amino-3-bromo-5-methoxybenzoic acid

Cat. No.: B12843547
M. Wt: 246.06 g/mol
InChI Key: WUVKYLASHNNTAG-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-methoxybenzoic acid is a substituted benzoic acid derivative featuring an amino group (-NH₂) at position 4, a bromine atom at position 3, and a methoxy group (-OCH₃) at position 3.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

4-amino-3-bromo-5-methoxybenzoic acid

InChI

InChI=1S/C8H8BrNO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,10H2,1H3,(H,11,12)

InChI Key

WUVKYLASHNNTAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-methoxybenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and nitrating agents such as nitric acid. The reduction step can be carried out using reducing agents like tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production of 4-Amino-3-bromo-5-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-5-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like tin(II) chloride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzoic acids.

Scientific Research Applications

4-Amino-3-bromo-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Key structural analogs differ in the positions of substituents or the nature of functional groups:

Compound Name CAS Number Substituent Positions Key Differences Similarity Score (if available)
2-Amino-5-bromo-4-methoxybenzoic acid 169045-04-9 Amino (2), Br (5), OCH₃ (4) Bromine and methoxy positions swapped 0.97
4-Amino-2-fluoro-5-methoxybenzoic acid 1001346-91-3 Amino (4), F (2), OCH₃ (5) Bromine replaced by fluorine N/A
4-Amino-3-methoxybenzoic acid Not provided Amino (4), OCH₃ (3) Bromine absent; methoxy at position 3 N/A

Key Observations :

Functional Group Modifications

Derivatives such as methyl esters or acetylated forms exhibit distinct physicochemical properties:

Compound Name CAS Number Functional Group Key Differences
Methyl 4-Amino-3-bromobenzoate 106896-49-5 Methyl ester (-COOCH₃) Increased lipophilicity vs. carboxylic acid
Methyl 4-amino-5-bromo-2-methoxybenzoate 111049-68-4 Methyl ester, substituent rearrangement Lower similarity (0.83) due to positional changes

Implications :

  • Esterification : Methyl esters (e.g., CAS 106896-49-5) are typically more lipophilic than carboxylic acids, improving membrane permeability but reducing solubility in aqueous systems .
  • Synthetic Utility : Esters are often intermediates in drug synthesis, enabling easier handling or further functionalization.

Notes and Limitations

  • Data Gaps: Limited direct information on 4-Amino-3-bromo-5-methoxybenzoic acid necessitates extrapolation from analogs.
  • Biological Relevance : Fluorine or bromine substitution may drastically alter pharmacokinetic profiles, requiring empirical validation .

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